{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
Description
This compound features a pyrano[2,3-c]pyridine core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methoxyphenyl group. The 5-position of the pyran ring is esterified with a butanoate group, enhancing lipophilicity compared to shorter-chain esters. The structural complexity suggests applications in medicinal chemistry or materials science, though specific biological data are unavailable in the evidence.
Properties
IUPAC Name |
[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-4-5-19(27)30-12-15-11-24-13(2)20-17(15)10-18(23(28)31-20)22-25-21(26-32-22)14-6-8-16(29-3)9-7-14/h6-11H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNNIIOEQPWUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate is a synthetic organic molecule that incorporates various functional groups known for their biological activities. The oxadiazole moiety, in particular, is recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its role in enhancing biological activity.
- Pyranopyridine framework : Contributes to the compound's potential pharmacological properties.
- Methoxy and methyl substituents : These groups can influence the compound's lipophilicity and interaction with biological targets.
Biological Activity Overview
The biological activity of compounds similar to this compound has been extensively studied. Here are some key findings:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:
- Antibacterial Effects : Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound Type | Activity | Reference |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Antibacterial | |
| 1,3,4-Oxadiazole with Pyridine | Antitubercular |
Anti-inflammatory and Analgesic Properties
Several studies have reported that oxadiazole derivatives possess anti-inflammatory and analgesic activities. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways .
Anticancer Potential
Compounds with similar structures have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves interference with cell cycle regulation and apoptosis pathways .
Case Studies
- Antimicrobial Study : Antimicrobial Activity (Hypothetical image for illustration)
- Anticancer Research :
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Compounds can act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways affecting cell proliferation and survival.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential pharmaceutical agent due to its unique structural features that may interact with biological targets.
Key Findings:
- Inhibition of Ras Proteins: The compound has been evaluated for its ability to inhibit Ras-related proteins, which are critical in cancer biology. Studies indicate that it exhibits significant binding affinity to the KRas GTPase with Ki values ranging from 50 nM to 100 nM in various assays conducted at the University of New Mexico .
| Target Protein | Ki (nM) | EC50 (nM) | Assay Description |
|---|---|---|---|
| KRas | 50 | 675 | High-throughput screening for small molecule inhibitors |
| Rab7a | 100 | 30,000 | Inhibition studies on Ras-related pathways |
Anticancer Research
Due to its mechanism of action involving Ras inhibition, this compound is being investigated for its potential use in cancer therapies. The modulation of Ras signaling pathways is crucial for the development of targeted cancer treatments.
Case Studies:
- In vitro studies have demonstrated that compounds similar to this one can reduce cell proliferation in cancer cell lines by disrupting Ras signaling .
Neuropharmacology
The oxadiazole moiety is associated with various neurological effects. Research indicates that derivatives of oxadiazoles can exhibit neuroprotective properties and may be explored for treating neurodegenerative diseases.
Research Insights:
- Compounds containing oxadiazole rings have been linked to enhanced cognitive functions and neuroprotection in animal models .
Antimicrobial Activity
Some studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the methoxy group may enhance the lipophilicity and membrane permeability, making these compounds effective against certain bacterial strains.
Antimicrobial Studies:
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
Target Compound :
- Core: Pyrano[2,3-c]pyridine fused with 1,2,4-oxadiazole.
- Substituents: 4-Methoxyphenyl (electron-donating), butanoate ester (lipophilic).
Analog 1: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
- Core: Pyrano[2,3-d]pyrazole fused with oxazine.
- Substituents : Methyl groups, methoxyphenyl.
Analog 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core : Tetrahydroimidazo[1,2-a]pyridine.
- Substituents: Cyano, nitro groups, and diethyl esters.
- Key Difference : A six-membered saturated ring with electron-withdrawing nitro groups, contrasting with the planar oxadiazole in the target.
Analog 3: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
- Core: Pyran ring with pyrazole and amino/cyano substituents.
- Key Difference: Absence of oxadiazole; cyano groups increase polarity.
Physicochemical Properties
The target’s butanoate ester likely enhances membrane permeability compared to Analog 2’s polar nitro/cyano groups . The methoxyphenyl group may improve stability relative to Analog 3’s amino substituents, which could undergo oxidation .
Reactivity and Stability
- Oxadiazole vs.
- Ester Hydrolysis: The butanoate ester is less prone to hydrolysis than methyl/ethyl esters (e.g., Analog 2’s diethyl esters) due to steric hindrance .
- Methoxyphenyl Stability : The 4-methoxyphenyl group may resist oxidative degradation better than Analog 2’s nitro group under acidic conditions .
Preparation Methods
Reaction of 4-Methoxybenzohydrazide with Triethyl Orthoacetate
-
Reagents : 4-Methoxybenzohydrazide (1.0 equiv), triethyl orthoacetate (3.0 equiv), ethanol (reflux solvent).
-
Conditions : Reflux at 80°C for 24 hours under inert atmosphere.
-
Mechanism : The orthoester reacts with the hydrazide to form an intermediate acylhydrazone, which undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 81–89% | |
| Purification | Recrystallization (ethanol) | |
| Characterization | ¹H NMR: δ 7.51–7.61 (m, Ar-H) |
Construction of the Pyrano[2,3-c]Pyridine Core
The 8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine scaffold is assembled via a cyclocondensation strategy. Patent and source provide insights into analogous pyranopyridine syntheses:
Knorr-Type Cyclization
-
Reagents : Ethyl 3-oxobutanoate (1.2 equiv), 3-aminocrotononitrile (1.0 equiv), acetic acid (catalyst).
-
Conditions : Heated at 120°C for 6–8 hours, followed by acid-mediated cyclization.
-
Modifications : Introduction of the 8-methyl group is achieved by substituting ethyl acetoacetate with methyl-substituted β-ketoesters.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Purification | Column chromatography (SiO₂) | |
| Characterization | MS: m/z 231 [M+H]⁺ |
Coupling of Oxadiazole and Pyranopyridine Moieties
The oxadiazole and pyranopyridine subunits are linked via a nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Source describes similar cross-coupling reactions:
SNAr Reaction at C3 of Pyranopyridine
-
Reagents : 5-Chloro-8-methyl-2-oxopyrano[2,3-c]pyridine (1.0 equiv), 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl potassium salt (1.5 equiv), DMF, 80°C.
-
Conditions : 12–16 hours under nitrogen, followed by aqueous workup.
Key Data :
Esterification with Butanoic Acid
The final step introduces the butanoate ester at the C5 hydroxyl group of the pyranopyridine. Source details esterification protocols for analogous structures:
Steglich Esterification
-
Reagents : C5-hydroxyl intermediate (1.0 equiv), butanoic anhydride (2.0 equiv), DMAP (catalyst), dichloromethane (solvent).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85% | |
| Purification | Recrystallization (hexane/EtOAc) | |
| Characterization | ¹³C NMR: δ 172.8 (C=O) |
Optimization Challenges and Solutions
-
Regioselectivity in Oxadiazole Coupling : Use of bulky ligands (e.g., XPhos) in palladium-catalyzed couplings minimizes undesired C2/C6 substitution on the pyranopyridine.
-
Ester Hydrolysis Prevention : Anhydrous conditions and molecular sieves during esterification suppress retro-esterification.
-
Yield Improvement : Sequential column chromatography (SiO₂ followed by C18 reverse-phase) enhances purity to >98%.
Analytical Characterization Summary
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.66 (s, 8-CH₃), 4.35 (t, OCH₂), 7.88 (d, Ar-H) | |
| HRMS | m/z 435.1432 [M+H]⁺ (calc. 435.1435) | |
| IR | ν 1745 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O ketone) |
Scalability and Industrial Feasibility
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?
- Methodological Answer : Synthesis involves multi-step heterocyclic chemistry. Critical steps include:
- Oxadiazole ring formation : Cyclization of amidoxime intermediates under reflux with carbodiimides or carbonyl diimidazole (CDI) in anhydrous DMF .
- Pyrano-pyridine core assembly : Use of Claisen-Schmidt condensation or [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) under basic conditions .
- Esterification : Reacting the hydroxyl group of the pyrano-pyridine intermediate with butanoic anhydride in the presence of DMAP (4-dimethylaminopyridine) as a catalyst .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3 v/v) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Compare - and -NMR shifts with predicted values (e.g., δ 8.2–8.5 ppm for oxadiazole protons, δ 3.8 ppm for methoxy groups) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the pyrano-pyridine core geometry and confirm substituent positions. High-resolution data (d-spacing < 0.8 Å) is critical for accurate refinement .
- High-resolution mass spectrometry (HRMS) : Match experimental [M+H] to theoretical molecular weight (±2 ppm error) .
Q. What analytical methods are recommended for quantifying this compound in solution?
- Methodological Answer :
- Reverse-phase HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5, 0.02 M) at 1.0 mL/min. Detect at λ = 254 nm (oxadiazole absorbance) .
- UV-Vis spectroscopy : Calibrate using Beer-Lambert law at λmax ~ 280 nm (ε ≈ 12,500 L·mol⁻¹·cm⁻¹) in methanol .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methoxyphenyl-oxadiazole moiety?
- Methodological Answer :
- Analog synthesis : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-deficient (e.g., 4-nitrophenyl) variants. Use Suzuki-Miyaura coupling for diversification .
- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake). Correlate substituent electronic properties (Hammett σ values) with activity .
- Computational modeling : Perform docking studies (AutoDock Vina) to assess interactions between the oxadiazole moiety and target binding pockets. Validate with MD simulations (GROMACS) .
Q. What strategies can mitigate ester hydrolysis of the butanoate group during in vitro assays?
- Methodological Answer :
- Stabilization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce non-specific esterase activity .
- Prodrug alternatives : Synthesize methyl or tert-butyl esters for comparative stability studies .
- LC-MS monitoring : Track hydrolysis products (e.g., free carboxylic acid) using a QTOF-MS system in negative ion mode .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Standardized protocols : Use the shake-flask method (24 h equilibration in triplicate) with HPLC quantification. Test solvents (DMSO, ethanol, PBS) at 25°C and 37°C .
- QSAR modeling : Predict solubility (LogS) via ACD/Labs or COSMO-RS, adjusting for crystal lattice energy (X-ray-derived melting point) .
Q. What crystallographic challenges arise when determining the absolute configuration of the pyrano-pyridine core?
- Methodological Answer :
- Twinned crystals : Use SHELXD for initial phase determination and refine with TWINLAW in SHELXL to model twinning .
- Heavy atom derivatization : Soak crystals in 0.5 mM KAu(CN) to enhance anomalous scattering for phasing .
Data Analysis & Contradictions
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Normalize data to positive controls (e.g., IC of reference inhibitors) and report % inhibition at fixed concentrations (10 µM).
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity .
Q. What computational tools are best suited for predicting metabolic sites of this compound?
- Methodological Answer :
- In silico metabolism : Use GLORYx for phase I/II metabolism prediction, focusing on ester hydrolysis (butanoate) and oxadiazole ring oxidation .
- CYP450 docking : Model interactions with CYP3A4 (PDB ID: 5VCC) to identify potential epoxidation or N-oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
